

# Application Notes and Protocols for N-hexadecyl-pSar25

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## Compound of Interest

Compound Name: **N-hexadecyl-pSar25**

Cat. No.: **B15554073**

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These application notes provide detailed guidelines for the proper storage, handling, and utilization of **N-hexadecyl-pSar25**, a polysarcosine-based lipid conjugate increasingly recognized as a viable alternative to traditional PEGylated lipids in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA delivery.

## Product Information and Storage Conditions

**N-hexadecyl-pSar25** is a polypeptoid-lipid conjugate consisting of a hexadecyl lipid anchor and a 25-mer polysarcosine chain. It is utilized as a "stealth" agent in lipid nanoparticle formulations, offering improved circulation times and pharmacokinetic profiles for the encapsulated cargo.<sup>[1][2]</sup> Polysarcosine (pSar) lipids are gaining traction as alternatives to polyethylene glycol (PEG) lipids due to their biodegradability, reduced antigenicity, and potential for enhanced transfection potency.<sup>[2][3][4]</sup>

Table 1: Physical and Chemical Properties of **N-hexadecyl-pSar25**

Property	Value	Reference
Molecular Formula	C91H160N26O25	<a href="#">[1]</a>
Formula Weight	2018.44 g/mol	<a href="#">[1]</a>
CAS Number	120468-76-0	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Powder	<a href="#">[5]</a> <a href="#">[6]</a>
Purity	>99%	<a href="#">[1]</a>
Hygroscopic	No	<a href="#">[1]</a>
Light Sensitive	No	<a href="#">[1]</a>

Table 2: Recommended Storage and Stability

Condition	Recommendation	Reference
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Stability	At least 1 year at -20°C	<a href="#">[1]</a> <a href="#">[7]</a>
Shipping Condition	Shipped on dry ice	<a href="#">[5]</a> <a href="#">[6]</a>

## Handling and Preparation of Stock Solutions

Proper handling of **N-hexadecyl-pSar25** is crucial to maintain its integrity and ensure reproducible experimental outcomes.

### 2.1. General Handling Precautions:

- It is recommended to handle **N-hexadecyl-pSar25** in a clean, controlled environment, such as a laminar flow hood, to prevent contamination.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- As with any chemical reagent, avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

## 2.2. Preparation of **N-hexadecyl-pSar25** Stock Solution:

This protocol outlines the steps for preparing a stock solution of **N-hexadecyl-pSar25**, which can then be used in the formulation of lipid nanoparticles.

### Materials:

- **N-hexadecyl-pSar25** powder
- Anhydrous ethanol
- Sterile, RNase-free microcentrifuge tubes or glass vials
- Calibrated micropipettes
- Vortex mixer

### Protocol:

- Allow the vial of **N-hexadecyl-pSar25** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Carefully weigh the desired amount of **N-hexadecyl-pSar25** powder in a sterile microcentrifuge tube or glass vial.
- Add the appropriate volume of anhydrous ethanol to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).
- Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37-50°C) may be applied to aid dissolution if necessary.
- Visually inspect the solution to ensure there are no undissolved particulates.
- Store the stock solution at -20°C in a tightly sealed container. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

# Experimental Protocols: Formulation of pSar-LNPs for mRNA Delivery

The following is a generalized protocol for the formulation of **N-hexadecyl-pSar25** containing lipid nanoparticles (pSar-LNPs) for mRNA encapsulation using the ethanol injection method. This method is widely cited for its simplicity and effectiveness in producing LNPs.[3][5]

## 3.1. Materials:

- **N-hexadecyl-pSar25** stock solution in ethanol
- Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) stock solution in ethanol
- Helper lipid (e.g., DSPC) stock solution in ethanol
- Cholesterol stock solution in ethanol
- mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
- Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr) or a syringe pump system
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Sterile, RNase-free tubes and reagents

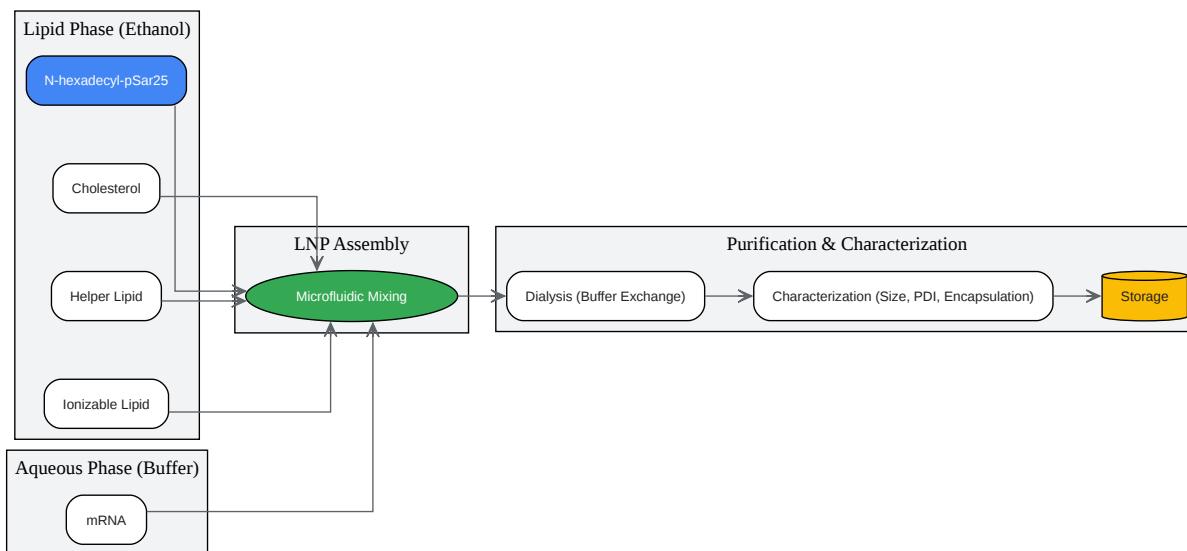
## 3.2. LNP Formulation Protocol:

- Preparation of Lipid Mixture:
  - In a sterile tube, combine the stock solutions of the ionizable lipid, helper lipid, cholesterol, and **N-hexadecyl-pSar25** in the desired molar ratios. A common starting molar ratio for LNP components is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid).[8]
  - The total lipid concentration in the ethanol phase will depend on the specific formulation and microfluidic system used.

- Preparation of Aqueous Phase:
  - Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.
- LNP Assembly via Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.
  - Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 1:3 ethanol to aqueous phase).<sup>[9]</sup> The rapid mixing within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming the LNPs.
- Purification and Buffer Exchange:
  - The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This process also neutralizes the surface charge of the LNPs.
  - Perform dialysis for at least 18-24 hours at 4°C with multiple buffer changes.
- Characterization and Storage:
  - Characterize the formulated pSar-LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using standard techniques (e.g., Dynamic Light Scattering, Ribogreen assay).
  - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## Visualizations

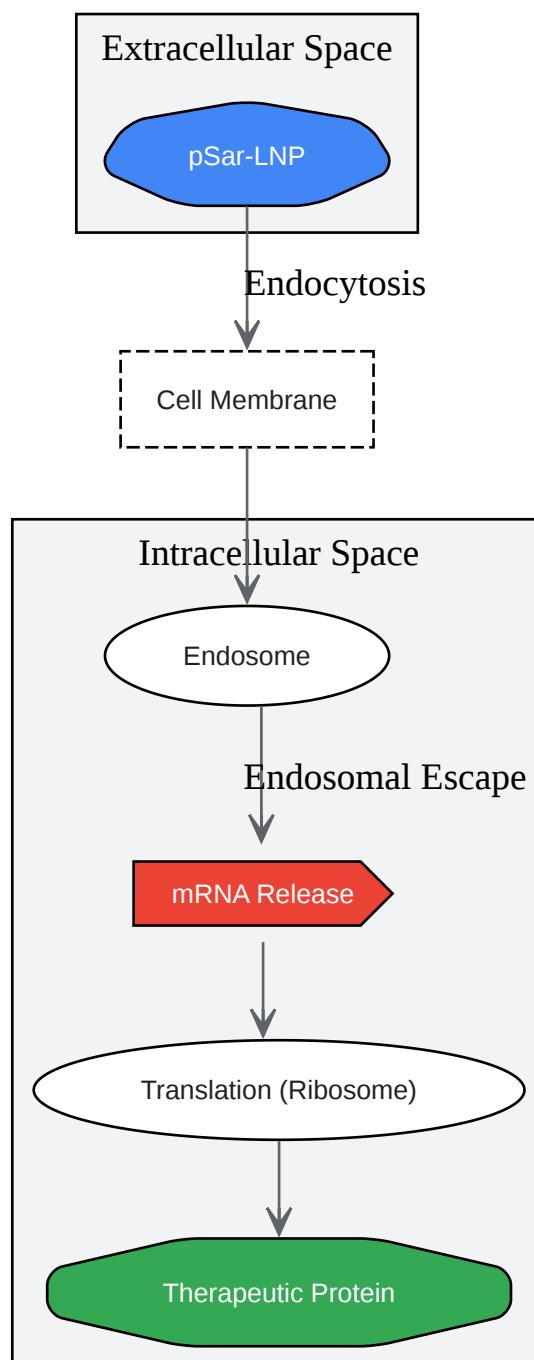
### Workflow for pSar-LNP Formulation



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Caption: Workflow for the formulation of **N-hexadecyl-pSar25** lipid nanoparticles.

## Cellular Uptake and mRNA Release Pathway of pSar-LNPs



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Caption: Generalized pathway for cellular uptake and mRNA release from pSar-LNPs.

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